molecular formula C13H16O6 B11940909 4,6-O-Benzylidene-glucopyranose

4,6-O-Benzylidene-glucopyranose

Cat. No.: B11940909
M. Wt: 268.26 g/mol
InChI Key: FOLRUCXBTYDAQK-FJRULOAQSA-N
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Description

4,6-O-Benzylidene-D-glucopyranose is a carbohydrate derivative that features a benzylidene acetal protecting group at the 4 and 6 positions of the D-glucopyranose ring. This compound is widely used in organic synthesis, particularly in the field of carbohydrate chemistry, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-O-Benzylidene-D-glucopyranose typically involves the reaction of D-glucose with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a benzylidene acetal, which protects the hydroxyl groups at the 4 and 6 positions of the glucose molecule. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods: Industrial production of 4,6-O-Benzylidene-D-glucopyranose follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure consistent product quality

    Purification steps: such as recrystallization or chromatography to achieve high purity levels

Chemical Reactions Analysis

4,6-O-Benzylidene-D-glucopyranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, nucleophiles

Major Products:

    Oxidation products: Carboxylic acids, aldehydes

    Reduction products: Alcohols

    Substitution products: Various functionalized derivatives

Scientific Research Applications

4,6-O-Benzylidene-D-glucopyranose has numerous applications in scientific research:

    Chemistry: Used as a protecting group in carbohydrate synthesis, facilitating the selective modification of other hydroxyl groups.

    Biology: Serves as a building block for the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4,6-O-Benzylidene-D-glucopyranose involves the formation of a stable benzylidene acetal, which protects the hydroxyl groups at the 4 and 6 positions of the glucose molecule. This protection allows for selective reactions at other positions on the glucose ring. The molecular targets and pathways involved include:

    Hydroxyl groups: Protection and selective deprotection

    Reaction intermediates: Formation of stable intermediates for further functionalization

Comparison with Similar Compounds

4,6-O-Benzylidene-D-glucopyranose can be compared with other similar compounds such as:

  • 4,6-O-Butylidene-D-glucopyranose
  • 4,6-O-Ethylidene-D-glucopyranose
  • 4,6-O-Methylidene-D-glucopyranose

Uniqueness:

  • Stability: The benzylidene group provides greater stability compared to other protecting groups.
  • Reactivity: Offers selective reactivity, making it a valuable tool in synthetic organic chemistry.

These similar compounds also serve as protecting groups but differ in their stability and reactivity profiles, making 4,6-O-Benzylidene-D-glucopyranose a preferred choice in many synthetic applications.

Properties

Molecular Formula

C13H16O6

Molecular Weight

268.26 g/mol

IUPAC Name

(2R,4aR,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol

InChI

InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10-,11-,12?,13-/m1/s1

InChI Key

FOLRUCXBTYDAQK-FJRULOAQSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O[C@@H](O1)C3=CC=CC=C3

Canonical SMILES

C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3

Origin of Product

United States

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